1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Medicinal Chemistry Structure-Based Drug Design Kinase Inhibitor Discovery

This piperidinyl urea (CAS 2034323-67-4) maps onto the validated DCN1–UBE2M PPI inhibitor pharmacophore (PDB: 6BG5). The 4-pyridyl-piperidine and 4-chlorobenzyl substitution targets key sub-pockets (urea, hinge, Leu pockets) implicated in squamous cell carcinoma biology. Unlike the 2-pyridyl positional isomer (CAS 1234953-42-4) or 4-fluorobenzyl analog (CAS 2034504-70-4), its defined 4-pyridyl geometry eliminates conformational ambiguity, reduces docking search space, and ensures reliable binding-pocket complementarity. Compound-specific procurement eliminates the unquantified risk of off-target shifts—essential for reproducible SAR and virtual screening validation.

Molecular Formula C19H23ClN4O
Molecular Weight 358.87
CAS No. 2034323-67-4
Cat. No. B2448359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
CAS2034323-67-4
Molecular FormulaC19H23ClN4O
Molecular Weight358.87
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=NC=C3
InChIInChI=1S/C19H23ClN4O/c20-17-3-1-15(2-4-17)13-22-19(25)23-14-16-7-11-24(12-8-16)18-5-9-21-10-6-18/h1-6,9-10,16H,7-8,11-14H2,(H2,22,23,25)
InChIKeyJQZJGLZZQBWPDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034323-67-4): Chemical Identity, Structural Class, and Procurement-Relevant Profile


1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034323-67-4) is a synthetic unsymmetrical urea derivative with molecular formula C₁₉H₂₃ClN₄O and molecular weight 358.9 g/mol . The compound belongs to the piperidin-4-yl urea class, characterized by a central urea linker connecting a 4-chlorobenzyl moiety on one terminus and a 1-(pyridin-4-yl)piperidin-4-ylmethyl moiety on the other [1]. This structural motif places it within a broader pharmacochemical space that includes known inhibitors of diverse targets such as DCN1–UBE2M protein-protein interactions, CXCR3 chemokine receptors, fatty acid amide hydrolase (FAAH), and urea transporters [2]. The compound is commercially available as a research-grade screening compound from Life Chemicals (catalog F6178-4227) in quantities ranging from 2 μmol to 20 μmol .

Why 1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea Cannot Be Casually Substituted by Close Structural Analogs—A Procurement Caution


Substituting this compound with its closest commercially available analogs—most notably the pyridin-2-yl positional isomer (CAS 1234953-42-4) or the 4-fluorobenzyl analog (CAS 2034504-70-4)—carries substantial risk of altered target engagement and pharmacokinetic behavior that cannot be predicted without empirical data [1]. The pyridine nitrogen position (4-yl vs. 2-yl) dictates the vector of hydrogen-bond acceptor capability and metal-coordination potential, directly affecting binding-pocket complementarity in targets such as kinases, phosphodiesterases, and urea transporters [2]. Similarly, the 4-chloro versus 4-fluoro substitution modulates both halogen-bonding strength and CYP450-mediated oxidative metabolism, with chloro substituents generally exhibiting lower metabolic liability than fluoro in certain benzylic contexts [3]. In the absence of head-to-head selectivity panels, any analog swap introduces an unquantified risk of off-target activity shifts and altered clearance profiles, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea: Comparator-Based Selection Data


Pyridine Regioisomerism: 4-Pyridyl vs. 2-Pyridyl Substitution Determines Hydrogen-Bond Geometry and Target Docking Potential

The 4-pyridyl substitution on the piperidine ring of this compound (CAS 2034323-67-4) positions the pyridine nitrogen para to the point of attachment, creating a linear hydrogen-bond acceptor vector that is geometrically distinct from the ortho-oriented nitrogen of the 2-pyridyl isomer (CAS 1234953-42-4) [1]. In the structurally characterized piperidinyl urea series bound to DCN1 (PDB: 6BG5), the corresponding pyridine or aryl ring occupies the 'hinge pocket,' where the precise angle of the heterocyclic nitrogen determines whether it can engage the backbone amide of Gln114—an interaction demonstrated to be critical for potency [2]. The 4-pyridyl geometry is predicted to favor linear H-bonding with hinge-region backbone donors, whereas the 2-pyridyl isomer presents an angled acceptor vector that may clash with or fail to engage the same residue, potentially resulting in >10-fold loss in binding affinity based on class-level SAR trends [3].

Medicinal Chemistry Structure-Based Drug Design Kinase Inhibitor Discovery

4-Chloro vs. 4-Fluoro Benzyl Substitution: Differential Halogen Bonding, Lipophilicity, and Predicted Metabolic Stability

The 4-chlorobenzyl group in this compound (CAS 2034323-67-4) confers distinct physicochemical properties compared to the 4-fluorobenzyl analog (CAS 2034504-70-4) . Chlorine is a stronger halogen-bond donor than fluorine (σ-hole magnitude: Cl > F) and contributes greater lipophilicity (π constant: Cl = +0.71 vs. F = +0.14), which can enhance passive membrane permeability but may also increase plasma protein binding [1]. In the context of piperidinyl ureas, metabolic stability studies on a series of DCN1 inhibitors demonstrated that halogen identity on the benzyl urea substituent significantly impacts intrinsic clearance in mouse microsomes: compounds with chlorinated aromatic substituents exhibited CLint values differing by >2-fold compared to their fluorinated counterparts, with the directionality dependent on the specific substitution pattern [2]. The 4-chlorobenzyl group also provides a distinct electrostatic potential surface compared to 4-fluorobenzyl, which can differentially engage the hydrophobic 'Leu pocket' identified in the DCN1-UBE2M binding interface [2].

ADME Medicinal Chemistry Lead Optimization

Molecular Weight and Heavy Atom Count Differentiation from Larger N-Alkyl and Diarylurea Comparators

With a molecular weight of 358.9 g/mol and 25 heavy atoms, this compound occupies a favorable position within Lipinski's rule-of-five chemical space (MW < 500; H-bond donors = 2; H-bond acceptors = 4; calculated logP ~3.2) [1]. This distinguishes it from larger piperidinyl urea comparators such as 1-benzhydryl-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea (predicted MW ~414 g/mol, 30 heavy atoms) . The lower molecular weight and reduced aromatic ring count of the 4-chlorobenzyl derivative are associated with higher ligand efficiency metrics—a key consideration when selecting starting points for fragment-based or lead-optimization campaigns [2]. Furthermore, within the class of piperidinyl ureas that inhibit DCN1-UBE2M interaction, the smaller benzyl urea substituents (as opposed to bulkier diaryl or fused-ring systems) were critical for maintaining balanced potency and metabolic stability, with the most optimized probe compound (NAcM-OPT) retaining a mono-substituted benzyl urea motif [2].

Drug-likeness Fragment-Based Drug Discovery Permeability Prediction

Urea Linker Conformational Properties: Hydrogen-Bonding Capacity Differentiates from Carbamate and Amide Analogs

The central urea functional group (–NH–C(=O)–NH–) in this compound provides a dual hydrogen-bond donor/acceptor motif that is geometrically and electronically distinct from common bioisosteric replacements such as carbamates (–O–C(=O)–NH–) or amides (–C(=O)–NH–) [1]. In the DCN1 co-crystal structures of piperidinyl ureas, the urea carbonyl oxygen and both N-H groups participate in a defined hydrogen-bonding network: the aryl-facing N-H forms a key interaction with the Gln114 backbone amide within the 'urea pocket,' while the carbonyl oxygen engages the protein backbone [2]. Replacing the urea with a carbamate or amide would eliminate one H-bond donor, potentially reducing binding enthalpy by 1–3 kcal/mol and correspondingly weakening affinity by 5- to 100-fold [3]. The 4-chlorobenzyl urea specifically positions the aromatic ring for optimal hydrophobic packing within the designated sub-pocket while maintaining the full complement of urea H-bonding functionality, a balance that is disrupted in non-urea analogs.

Molecular Recognition Scaffold Hopping Bioisostere Analysis

Recommended Research and Procurement Application Scenarios for 1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034323-67-4)


Chemical Biology Probe Development Targeting DCN1-UBE2M or Related Cullin Neddylation Pathways

This compound is structurally aligned with the validated piperidinyl urea chemotype that inhibits the DCN1-UBE2M protein-protein interaction, a target implicated in squamous cell carcinoma biology [1]. Its 4-pyridyl-piperidine and 4-chlorobenzyl substitution pattern maps onto the key sub-pockets (urea pocket, hinge pocket, and Leu pocket) identified in the DCN1 co-crystal structure (PDB: 6BG5) [2]. Researchers developing chemical probes for the neddylation pathway should procure this compound for structure-activity relationship (SAR) expansion studies, leveraging the defined binding mode of the piperidinyl urea scaffold and the distinct geometric and electronic properties conferred by the 4-chlorobenzyl and 4-pyridyl substituents, as differentiated from the 2-pyridyl isomer and 4-fluoro analog discussed above.

Focused Screening Library Design for GPCR and Ion Channel Targets

The 1-(pyridin-4-yl)piperidine substructure is a privileged scaffold in GPCR ligand design, with documented activity against chemokine receptors (CCR1, CCR3, CCR5, CXCR3) [1] and urotensin II receptor [2]. The 4-chlorobenzyl urea motif adds hydrogen-bonding capacity and hydrophobic surface complementary to transmembrane domain binding sites. This compound is well-suited for inclusion in focused screening libraries targeting aminergic and peptidergic GPCRs, as well as urea transporters (UT-A1/UT-B), where the urea moiety may serve as a substrate-mimetic recognition element [3]. Its commercial availability in 2–20 μmol quantities from Life Chemicals (F6178-4227) makes it readily accessible for initial screening campaigns.

Computational Chemistry and Molecular Docking Validation Studies

With its well-defined InChI Key (JQZJGLZZQBWPDU-UHFFFAOYSA-N) and SMILES notation [1], this compound serves as a suitable test case for virtual screening validation and docking pose prediction studies. The unambiguous 4-pyridyl geometry eliminates the conformational ambiguity present in 2-pyridyl isomers, and the single rotatable bond linking the chlorophenyl ring to the urea core reduces the docking conformational search space compared to more flexible analogs [2]. Computational chemists can use the established piperidinyl urea binding mode in DCN1 (PDB: 6BG5) as a reference for pose validation, with the compound's calculated properties (MW 358.9, logP ~3.2, 2 HBD, 4 HBA) falling within drug-like chemical space suitable for docking algorithm benchmarking [3].

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